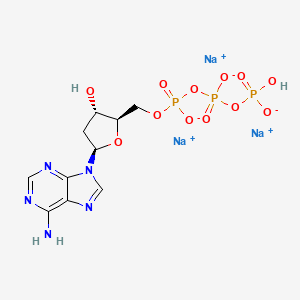

2'-Deoxyadenosine-5'-triphosphate trisodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEESQMCFNINIMU-PWDLANNDSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na3O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyadenosine-5'-triphosphate trisodium (dATP trisodium)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-5'-triphosphate (dATP) is a crucial molecule in molecular biology, serving as one of the four fundamental building blocks for DNA synthesis.[1] Its trisodium (B8492382) salt form is a stable, aqueous solution commonly utilized in a variety of laboratory applications. This guide provides a comprehensive overview of dATP trisodium, including its chemical and physical properties, its biological role, and its applications in key experimental protocols.

Core Properties of dATP Trisodium

The trisodium salt of dATP is the most common commercially available form, prized for its stability and solubility in aqueous solutions.

Chemical and Physical Data

A summary of the key quantitative data for 2'-Deoxyadenosine-5'-triphosphate trisodium is presented in Table 1. This information is critical for accurate experimental design and solution preparation.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃ | [2] |

| Molecular Weight | 557.1 g/mol | [3] |

| Purity | Typically >95% - 99.5% (HPLC) | [4] |

| Appearance | White amorphous powder or colorless aqueous solution | [5] |

| Solubility | Soluble in water | [2] |

| λmax | 259 nm | [2] |

| Storage Conditions | -20°C for long-term storage | [6] |

Biological Significance and Mechanism of Action

dATP is a purine (B94841) nucleoside triphosphate essential for DNA replication and repair.[1] In these processes, DNA polymerase catalyzes the incorporation of dATP into a growing DNA strand, opposite a thymine (B56734) residue on the template strand. The energy for the formation of the phosphodiester bond is derived from the cleavage of the two terminal phosphate (B84403) groups of dATP.

Role in DNA Synthesis

The fundamental role of dATP in DNA synthesis is illustrated in the following workflow.

Pathological Relevance: Adenosine Deaminase (ADA) Deficiency

In the context of disease, the metabolism of dATP is of significant interest. In Adenosine Deaminase (ADA) deficiency, a genetic disorder, the enzyme responsible for the breakdown of deoxyadenosine (B7792050) is non-functional. This leads to an accumulation of deoxyadenosine, which is then phosphorylated to dATP.[5] The resulting high intracellular concentrations of dATP are toxic, particularly to lymphocytes, as dATP acts as an allosteric inhibitor of ribonucleotide reductase.[7] This enzyme is critical for the synthesis of all deoxyribonucleotides (dNTPs), and its inhibition depletes the cell of the necessary building blocks for DNA replication, leading to cell death and severe combined immunodeficiency (SCID).[5]

Experimental Protocols

dATP trisodium is a standard reagent in numerous molecular biology techniques. Below are detailed methodologies for two of its most common applications.

Polymerase Chain Reaction (PCR)

PCR is a technique used to amplify a specific segment of DNA. dATP, along with dCTP, dGTP, and dTTP, serves as the building blocks for the newly synthesized DNA strands.[4]

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase

-

10x PCR buffer (containing MgCl₂)

-

dNTP mix (containing dATP, dCTP, dGTP, dTTP)

-

Nuclease-free water

Protocol:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a typical 50 µL reaction, the components are listed in Table 2.[8][9]

| Component | Stock Concentration | Final Concentration | Volume for 50 µL reaction |

| Nuclease-free water | - | - | to 50 µL |

| 10x PCR Buffer | 10x | 1x | 5 µL |

| dNTP mix | 10 mM each | 200 µM each | 1 µL |

| Forward Primer | 10 µM | 0.2 µM | 1 µL |

| Reverse Primer | 10 µM | 0.2 µM | 1 µL |

| DNA Template | variable | 1-100 ng | 1-5 µL |

| Taq DNA Polymerase | 5 U/µL | 1.25 U | 0.25 µL |

-

Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program (cycling conditions may need optimization based on primers and template):

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-40 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5-10 minutes

-

Hold: 4°C

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Sanger Sequencing

Sanger sequencing, or the chain-termination method, is used to determine the nucleotide sequence of a DNA molecule. It relies on the incorporation of dideoxynucleotides (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation.

Materials:

-

Purified PCR product or plasmid DNA

-

Sequencing primer

-

DNA polymerase (optimized for sequencing)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Fluorescently labeled ddNTPs (ddATP, ddCTP, ddGTP, ddTTP)

-

Sequencing buffer

Protocol:

-

Cycle Sequencing Reaction: In a single tube, combine the DNA template, sequencing primer, DNA polymerase, dNTPs, and a small amount of all four fluorescently labeled ddNTPs.[4]

-

Thermal Cycling: The reaction undergoes thermal cycling, similar to PCR, but with only one primer. This results in a linear amplification of DNA fragments of varying lengths, each terminated by a fluorescently labeled ddNTP.

-

Purification: The reaction products are purified to remove unincorporated primers, dNTPs, and ddNTPs.

-

Capillary Electrophoresis: The purified fragments are separated by size using capillary electrophoresis.

-

Data Analysis: A laser excites the fluorescent dyes at the end of each fragment, and a detector reads the color. The sequence is then computationally assembled based on the color and order of the fragments.[10]

Conclusion

This compound is an indispensable reagent in modern molecular biology. A thorough understanding of its properties, biological functions, and applications is crucial for researchers and scientists in the field of drug development and genetic research. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this vital compound.

References

- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 2. Sanger Sequencing of DNA | General Biology Lab Manual Using Climate Change Modules [bioclimate.commons.gc.cuny.edu]

- 3. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]

- 4. Sanger | MB [molecular.mlsascp.com]

- 5. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard PCR Protocol Neobiotech [neo-biotech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCRセットアップ:考慮すべき6つの重要な構成要素 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. bio.libretexts.org [bio.libretexts.org]

The Trisodium Salt of 2'-Deoxyadenosine-5'-Triphosphate: A Comprehensive Technical Guide

An in-depth examination of the structure, properties, and biological significance of a fundamental building block of life, tailored for researchers, scientists, and professionals in drug development.

Introduction

2'-Deoxyadenosine-5'-triphosphate (dATP), in its trisodium (B8492382) salt form, is a pivotal molecule in molecular biology and a cornerstone for numerous biotechnological applications. As one of the four deoxyribonucleoside triphosphates, it serves as a fundamental precursor for the synthesis of deoxyribonucleic acid (DNA) by DNA polymerases. Beyond this central role, dATP is also implicated in cellular signaling and metabolic regulation. This technical guide provides a detailed overview of the structure, physicochemical properties, and biological functions of 2'-deoxyadenosine-5'-triphosphate trisodium salt, offering valuable insights for researchers and drug development professionals.

Chemical Structure and Properties

The structural integrity of dATP is paramount to its biological function. It is composed of three key moieties: the purine (B94841) base adenine, a deoxyribose sugar, and a triphosphate group. The trisodium salt form enhances its stability and solubility in aqueous solutions.

The fundamental components of its structure are:

-

Adenine: A purine nucleobase.

-

Deoxyribose: A monosaccharide sugar that lacks a hydroxyl group at the 2' position, distinguishing it from the ribose found in RNA.

-

Triphosphate Group: A chain of three phosphate (B84403) groups attached to the 5' carbon of the deoxyribose sugar.

Below is a diagram illustrating the chemical structure of 2'-deoxyadenosine-5'-triphosphate.

Caption: Chemical structure of 2'-deoxyadenosine-5'-triphosphate.

Physicochemical Data

A summary of the key physicochemical properties of this compound salt is presented in the table below. These parameters are critical for its handling, storage, and use in various experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₃N₅Na₃O₁₂P₃ | [1][2] |

| Molecular Weight | 557.13 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | -20°C | [1] |

| Purity (by NMR) | ≥98.0% | [3] |

Experimental Protocols for Characterization

The identity and purity of dATP trisodium salt are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dATP. 1H, 13C, and 31P NMR are commonly employed to confirm the presence of the deoxyribose, adenine, and triphosphate moieties. A typical Certificate of Analysis will state that the 1H NMR spectrum is consistent with the expected structure.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of dATP and for its quantification in biological samples. A common approach involves reversed-phase ion-pairing chromatography.

A representative HPLC protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size).[4]

-

Mobile Phase: An isocratic mobile phase containing a buffer (e.g., potassium phosphate), an ion-pairing agent (e.g., tetrabutylammonium), and an organic modifier (e.g., acetonitrile).[4]

-

Detection: UV absorbance at 259 nm.[5]

-

Flow Rate: Typically around 1.2 mL/min.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.

A typical LC-MS/MS protocol:

-

Chromatography: Similar to HPLC, using a C18 or a porous graphitic carbon column for separation.[6]

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.[6]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is often employed for multiple reaction monitoring (MRM) to enhance specificity and sensitivity.[6] The precursor ion for dATP is [M-H]⁻ at m/z 490.1, and a common product ion for monitoring is at m/z 158.9.[6]

Biological Role and Signaling Pathways

dATP's primary and most well-understood role is as a building block for DNA synthesis. However, its functions extend into the realm of cellular signaling.

DNA Synthesis

During DNA replication and repair, DNA polymerases catalyze the incorporation of dATP into a growing DNA strand, complementary to a thymine (B56734) base on the template strand. This process is fundamental to genetic inheritance and the maintenance of genomic integrity.[2]

Caption: Role of dATP in DNA Synthesis.

Allosteric Regulation of Ribonucleotide Reductase

dATP plays a critical role as an allosteric inhibitor of ribonucleotide reductase (RNR).[7] RNR is the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the synthesis of all four dNTPs. High levels of dATP bind to the activity site of RNR, inhibiting its overall activity and thus providing a negative feedback mechanism to maintain a balanced pool of dNTPs, which is crucial for high-fidelity DNA replication.[7]

Caption: Allosteric Inhibition of RNR by dATP.

Extracellular Signaling

Recent research has indicated that extracellular dATP, along with ATP, can act as a "danger signal".[8] When released from damaged cells, it can stimulate bacterial adhesion and biofilm formation, suggesting a role in host-pathogen interactions.[8] This highlights a previously unrecognized function of dATP in intercellular communication.

Mitochondrial Signaling

dATP has been shown to induce the release of cytochrome c from mitochondria, a key event in the intrinsic pathway of apoptosis.[9] This suggests a potential role for dATP in programmed cell death, although the precise mechanisms are still under investigation.

Conclusion

This compound salt is more than just a monomer for DNA synthesis; it is a multifaceted molecule with significant roles in metabolic regulation and cellular signaling. A thorough understanding of its structure, properties, and biological functions is essential for researchers in the life sciences and for professionals engaged in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The experimental protocols outlined in this guide provide a framework for the robust characterization and quantification of this vital biomolecule.

References

- 1. Datp | C10H16N5O12P3 | CID 15993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dATP/ATP, a multifunctional nucleotide, stimulates bacterial cell lysis, extracellular DNA release and biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Core Function of Deoxyadenosine Triphosphate (dATP) in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted role of deoxyadenosine (B7792050) triphosphate (dATP) in the fundamental process of DNA synthesis. Beyond its primary function as a canonical building block, dATP is a critical allosteric regulator that maintains the delicate balance of deoxynucleotide pools essential for genomic integrity. This document provides a comprehensive overview of dATP's function, quantitative data on its kinetics and cellular concentrations, detailed experimental protocols for its study, and visual representations of key pathways and workflows.

The Canonical Role of dATP in DNA Elongation

Deoxyadenosine triphosphate (dATP) is one of the four essential deoxynucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA.[1][2][3] Its molecular structure consists of three key components: the purine (B94841) base adenine, a deoxyribose sugar, and a triphosphate group.[1][4]

During DNA replication and repair, DNA polymerases catalyze the incorporation of dATP into a nascent DNA strand.[4][5] This process is dictated by the principle of complementary base pairing, where dATP specifically forms two hydrogen bonds with a thymine (B56734) (T) base on the template DNA strand.[1] The enzymatic reaction involves a nucleophilic attack by the 3'-hydroxyl group of the growing DNA chain on the α-phosphate of the incoming dATP.[4] This results in the formation of a phosphodiester bond and the release of pyrophosphate (PPi). The hydrolysis of this pyrophosphate molecule provides the energy required to drive the polymerization reaction forward.[4]

The Critical Regulatory Function of dATP

Beyond its role as a substrate, dATP is a powerful allosteric regulator, primarily of the enzyme ribonucleotide reductase (RNR). RNR is the rate-limiting enzyme responsible for the de novo synthesis of all four dNTPs by reducing the corresponding ribonucleoside diphosphates (NDPs).[2][6] This regulation is crucial for maintaining balanced dNTP pools, as imbalances can lead to increased mutation rates and genomic instability.

dATP functions as a potent feedback inhibitor of RNR.[6][7] It binds to an allosteric site on the enzyme known as the activity site (a-site).[8] When dATP levels are high, its binding to the a-site induces a conformational change in the RNR complex. In human RNR, high dATP concentrations promote the formation of a stable, inactive hexameric ring structure (α6), which prevents the catalytic subunit from accessing the radical-generating subunit, thereby shutting down all dNTP production.[2][9] This mechanism ensures that dNTP synthesis is tightly coupled to the demands of DNA replication and repair. Conversely, ATP binding to the same site activates the enzyme.[10]

References

- 1. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 4. youtube.com [youtube.com]

- 5. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 7. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2'-deoxyadenosine-5'-triphosphate Trisodium Salt (dATP)

This guide provides a comprehensive overview of 2'-deoxyadenosine-5'-triphosphate trisodium (B8492382) salt (dATP), a critical component for researchers, scientists, and drug development professionals working in molecular biology and related fields. This document details its physicochemical properties, its fundamental role in DNA synthesis, and its application in common experimental protocols.

Physicochemical Properties of dATP Trisodium Salt

The molecular weight of 2'-deoxyadenosine-5'-triphosphate trisodium salt can vary depending on its hydration state. The anhydrous and trihydrate forms are commonly available, and it is crucial to account for this in experimental calculations. The key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Anhydrous: C₁₀H₁₃N₅Na₃O₁₂P₃ Trihydrate: C₁₀H₁₃N₅Na₃O₁₂P₃·3H₂O | |

| Molecular Weight | Anhydrous: 557.13 g/mol Trihydrate: 611.13 g/mol | [1][2] |

| Purity | Typically >95% or >98% as determined by HPLC | [2][3] |

| Solubility | Soluble in water. For example, up to 75 mM. | |

| Storage Conditions | Long-term storage at -20°C is recommended. | |

| pH of Solution | Aqueous solutions are typically maintained at a pH of 7.4-8.5. | [3][4] |

Core Biological Function and Signaling Implications

2'-deoxyadenosine-5'-triphosphate is a purine (B94841) nucleotide that serves as one of the four fundamental building blocks of DNA.[5] Its primary role is as a substrate for DNA polymerases during DNA replication and repair.[6] The energy required for the formation of the phosphodiester bond in the growing DNA strand is derived from the cleavage of the two terminal phosphate (B84403) groups of dATP.

While adenosine (B11128) triphosphate (ATP) is a well-established extracellular signaling molecule in purinergic signaling, the role of dATP in this context is less defined.[7][8][9] However, intracellular concentrations of dATP have significant signaling implications. High levels of dATP can act as a noncompetitive inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[10][11] This feedback inhibition is a critical mechanism for maintaining a balanced pool of deoxynucleoside triphosphates (dNTPs) for DNA synthesis.[11] Dysregulation of dATP levels can be toxic; for instance, elevated dATP concentrations are a hallmark of adenosine deaminase deficiency, leading to severe immunodeficiency.[10]

Experimental Protocols and Applications

dATP is an essential reagent in numerous molecular biology techniques that involve DNA synthesis. The two most prominent applications are the Polymerase Chain Reaction (PCR) and Sanger DNA sequencing.

Polymerase Chain Reaction (PCR)

PCR is a technique used to amplify a specific segment of DNA. dATP, along with dCTP, dGTP, and dTTP, is a critical component of the PCR master mix.

Detailed PCR Protocol:

-

Reaction Setup: Prepare a master mix on ice containing the following components per 50 µL reaction. The final concentrations of each component may require optimization.[12]

-

10X PCR Buffer: 5 µL (final concentration 1X)

-

dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP): 1 µL (final concentration 200 µM of each)[12][13]

-

Forward Primer (10 µM): 0.5 - 2.5 µL (final concentration 0.1 - 0.5 µM)

-

Reverse Primer (10 µM): 0.5 - 2.5 µL (final concentration 0.1 - 0.5 µM)

-

Taq DNA Polymerase (5 U/µL): 0.25 - 1 µL (1.25 - 5 units)

-

Template DNA: 1 ng - 1 µg

-

Nuclease-free water: to a final volume of 50 µL

-

-

Thermal Cycling: The following is a general thermal cycling protocol. Annealing temperature and extension time will need to be optimized based on the primers and the length of the target DNA sequence.

-

Initial Denaturation: 95°C for 2-5 minutes

-

25-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 50-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kilobase of product

-

-

Final Extension: 72°C for 5-10 minutes

-

Hold: 4°C

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Figure 1. A simplified workflow of the Polymerase Chain Reaction (PCR) process.

Sanger DNA Sequencing

Sanger sequencing, or the chain-termination method, is used to determine the nucleotide sequence of a DNA molecule. This method relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation.

Detailed Sanger Sequencing Protocol (Dye-Terminator Method):

-

Cycle Sequencing Reaction Setup: Prepare a reaction mix containing the following components. The ratio of ddNTPs to dNTPs is critical for generating a readable sequence ladder.[14][15]

-

Sequencing Buffer

-

DNA Template (e.g., purified PCR product or plasmid)

-

Sequencing Primer

-

DNA Polymerase

-

dNTP Mix (dATP, dCTP, dGTP, dTTP)

-

Fluorescently labeled ddNTPs (ddATP, ddCTP, ddGTP, ddTTP), each with a different colored dye. The concentration of dNTPs should be significantly higher than that of the ddNTPs.[14]

-

-

Cycle Sequencing: The reaction is subjected to thermal cycling, similar to PCR, to generate a series of DNA fragments of varying lengths, each ending with a fluorescently labeled ddNTP.

-

Initial Denaturation: 96°C for 1 minute

-

25-35 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

-

Purification: The labeled DNA fragments are purified to remove unincorporated ddNTPs and other reaction components.

-

Capillary Electrophoresis and Detection: The purified fragments are separated by size through capillary electrophoresis. A laser excites the fluorescent dyes at the end of each fragment, and a detector reads the color of the emitted light. The sequence is then computationally assembled based on the color and order of the fragments.[16]

Figure 2. The workflow for automated Sanger DNA sequencing using dye-terminators.

Quality Control

The purity of dATP is critical for the success of enzymatic reactions like PCR and sequencing.[17] High-quality dATP solutions should be free of other nucleotides, as well as DNases, RNases, and proteases. Purity is typically assessed by HPLC, and solutions are often supplied at a concentration of 100 mM in water at a slightly basic pH to ensure stability.[3][17]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound salt | 54680-12-5 [sigmaaldrich.com]

- 3. neb.com [neb.com]

- 4. dATP - Solution, Premium Quality dNTP Solutions - Jena Bioscience [jenabioscience.com]

- 5. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deoxyadenosine triphosphate - Wikipedia [en.wikipedia.org]

- 11. Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 15. cd-genomics.com [cd-genomics.com]

- 16. Sanger Sequencing Steps & Method [b2b.sigmaaldrich.com]

- 17. dATP | Bioline | Meridian Bioscience [bioline.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of dATP Trisodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of 2'-deoxyadenosine-5'-triphosphate trisodium (B8492382) salt (dATP trisodium). It includes key data, detailed experimental protocols, and visualizations of relevant biological pathways to support its application in research and development.

Physicochemical Properties

dATP trisodium is a salt of deoxyadenosine (B7792050) triphosphate, a fundamental building block for DNA synthesis.[1][2] Its chemical structure consists of a deoxyadenose moiety linked to a triphosphate group. The trisodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: General Physical and Chemical Properties of dATP Trisodium

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃ | [3] |

| Molecular Weight | 557.13 g/mol | [3] |

| CAS Number | 54680-12-5 | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility in Water | Soluble | [4] |

| Storage (Solid) | -20°C | [4] |

| Storage (Solution) | -20°C to -80°C | [3] |

Table 2: Spectral Properties of dATP

| Property | Value | Reference |

| UV λmax | 259 nm in neutral buffer | [5] |

| Molar Extinction Coefficient (ε) at λmax | 15.4 mM⁻¹ cm⁻¹ | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving dATP trisodium.

This protocol outlines a method for assessing the purity of a dATP trisodium sample using HPLC with UV detection.[6][7]

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: 0.1 M TEAA in 30% acetonitrile.

-

-

Preparation of dATP Standard and Sample Solutions:

-

Prepare a stock solution of dATP trisodium standard at 1 mg/mL in nuclease-free water.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).

-

Prepare the dATP trisodium sample to be tested at a concentration of 100 µg/mL in nuclease-free water.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 259 nm.

-

Injection Volume: 20 µL.

-

Gradient:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 50% B

-

25-30 min: Hold at 50% B

-

30-35 min: Return to 100% A

-

35-45 min: Re-equilibration at 100% A.

-

-

-

Data Analysis:

-

Run the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area of dATP.

-

Calculate the purity of the sample by comparing its peak area to the calibration curve and accounting for the total peak area of all components in the chromatogram. The purity is expressed as a percentage of the main dATP peak area relative to the total area of all peaks.

-

This protocol describes a standard PCR amplification of a DNA template.[8][9]

Methodology:

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:

-

Nuclease-free water: to a final volume of 50 µL

-

10x PCR Buffer: 5 µL

-

10 mM dNTP Mix (containing dATP, dCTP, dGTP, dTTP): 1 µL

-

10 µM Forward Primer: 2.5 µL

-

10 µM Reverse Primer: 2.5 µL

-

Template DNA (1-100 ng): 1-5 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

-

-

Thermal Cycling:

-

Place the PCR tubes in a thermal cycler and run the following program:

-

Initial Denaturation: 95°C for 2 minutes

-

30 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

-

-

Analysis:

-

Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence and size of the amplified DNA fragment.

-

This protocol outlines the cycle sequencing reaction for the Sanger sequencing method.[2][10]

Methodology:

-

Reaction Setup:

-

For each sequencing reaction, combine the following in a PCR tube:

-

Template DNA (e.g., purified PCR product or plasmid): 100-500 ng

-

Sequencing Primer (5 µM): 1 µL

-

Sequencing Mix (containing DNA polymerase, dNTPs including dATP, and fluorescently labeled ddNTPs): 2 µL

-

5x Sequencing Buffer: 2 µL

-

Nuclease-free water: to a final volume of 10 µL

-

-

-

Thermal Cycling:

-

Perform cycle sequencing in a thermal cycler with the following program:

-

Initial Denaturation: 96°C for 1 minute

-

25 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

-

-

Purification and Analysis:

-

Purify the sequencing products to remove unincorporated ddNTPs and primers using methods such as ethanol (B145695) precipitation or column purification.

-

Resuspend the purified products in a formamide-based loading buffer.

-

Denature the samples at 95°C for 5 minutes and immediately place on ice.

-

Analyze the fragments by capillary electrophoresis on an automated DNA sequencer.

-

Signaling Pathways and Biological Roles

dATP is a crucial molecule in several fundamental biological processes.

dATP is one of the four deoxyribonucleoside triphosphates that serve as the building blocks for DNA synthesis.[11][12] During replication, DNA polymerase incorporates dATP into the growing DNA strand opposite a thymine (B56734) (T) base on the template strand.[13][14][15]

Caption: Incorporation of dATP into a new DNA strand during replication.

Extracellular ATP and dATP can act as "danger signals" for some bacteria, indicating nearby cell damage or the presence of the host immune system.[16] This can trigger a signaling cascade that leads to the formation of biofilms, which protect the bacteria from environmental stresses.[16]

Caption: dATP as an extracellular danger signal in bacteria.

Safety and Handling

While dATP trisodium is not considered highly hazardous, standard laboratory safety practices should be followed. It is recommended to wear gloves and eye protection when handling the solid compound and its solutions. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of the physical and chemical properties of dATP trisodium, along with practical experimental protocols and insights into its biological roles. This information is intended to assist researchers and professionals in the effective application of this critical nucleotide in their work.

References

- 1. www3.uwsp.edu [www3.uwsp.edu]

- 2. jackwestin.com [jackwestin.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]

- 9. Principes de base de la PCR quantitative [sigmaaldrich.com]

- 10. Khan Academy [khanacademy.org]

- 11. DNA replication - Wikipedia [en.wikipedia.org]

- 12. thoughtco.com [thoughtco.com]

- 13. DNA Replication Mechanisms - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Chapter 9: DNA Replication - Chemistry [wou.edu]

- 15. youtube.com [youtube.com]

- 16. dATP/ATP, a Multifunctional Nucleotide, Stimulates Bacterial Cell Lysis, Extracellular DNA Release and Biofilm Development | PLOS One [journals.plos.org]

dATP trisodium salt vs free acid form

An In-depth Technical Guide to 2'-Deoxyadenosine 5'-Triphosphate (dATP): Trisodium (B8492382) Salt vs. Free Acid Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyadenosine 5'-triphosphate (dATP) is a fundamental building block for DNA synthesis, making it an indispensable reagent in molecular biology, diagnostics, and therapeutic research.[1][2] It is commercially available primarily in two forms: a stable, pH-neutral aqueous solution of its trisodium salt and a solid, acidic free acid form. The choice between these forms is critical and depends on the specific experimental requirements, particularly the need for precise pH control in enzymatic reactions. This guide provides a detailed comparison of the physicochemical properties, stability, and applications of dATP trisodium salt and its free acid counterpart. It includes structured data tables, detailed experimental protocols, and logical diagrams to assist researchers in making informed decisions for their experimental designs.

Physicochemical Properties: A Comparative Analysis

The primary distinction between the two forms of dATP lies in their chemical structure and behavior in aqueous solutions. The free acid form possesses acidic protons on its phosphate (B84403) groups, which, when dissolved in unbuffered water, will lower the solution's pH. In contrast, the trisodium salt form has these protons replaced by sodium ions, resulting in a solution that is near neutral or slightly alkaline.[3][4] Commercial dATP solutions are typically supplied as the salt form, buffered to a pH of 7.3-7.5 to ensure stability and immediate compatibility with most biological reactions.[1]

Table 1: Comparison of Physicochemical Properties

| Property | dATP (Free Acid) | dATP (Trisodium Salt) |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃[1][5] | C₁₀H₁₃N₅Na₃O₁₂P₃[6] |

| Molecular Weight | 491.18 g/mol [1][5] | 557.1 g/mol [6] |

| Appearance | White solid | White solid or colorless aqueous solution |

| pH of Aqueous Solution | Acidic[] | Typically 7.3 - 7.5 (buffered)[1] |

| Solubility | Soluble in water | Highly soluble in water |

| Stability | Stable when stored dry at -20°C. Aqueous solutions are less stable and acidic, which can promote hydrolysis. | Highly stable in aqueous solution at pH 7.0-7.5 when stored at -20°C.[1] |

| Purity (Typical) | >99% by HPLC[8] | >99% by HPLC[8] |

The Critical Role of pH and Form Selection

Most enzymatic reactions in molecular biology, especially those involving DNA polymerases, are highly sensitive to pH. Taq DNA polymerase, for instance, exhibits optimal activity in a pH range of 7.5 to 9.0. Deviations from this range can significantly reduce enzyme fidelity and processivity.

-

dATP Free Acid: Using the free acid form requires the researcher to meticulously adjust the pH of the final reaction mixture. The inherent acidity of the dATP solution can lower the pH of the final buffer, potentially inhibiting the polymerase. While it offers flexibility in creating custom buffer formulations, it introduces an extra step and a potential source of variability.

-

dATP Trisodium Salt: This form is overwhelmingly preferred for most standard applications.[1] Supplied as a pH-neutral, buffered solution, it can be added directly to reaction mixtures without significantly altering the final pH. This ensures that the enzymatic conditions remain optimal, leading to more consistent and reproducible results. The higher solubility and dissolution rate of the salt form also contribute to its ease of use.[9][10]

Decision Pathway for Form Selection

The following diagram illustrates a logical workflow for choosing the appropriate form of dATP.

Caption: Decision tree for selecting the appropriate dATP form.

Applications and Experimental Protocols

dATP is a universal substrate for DNA polymerases and is therefore essential for numerous molecular biology techniques.[1][11]

Common Applications:

-

Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR)[][11]

-

Sanger and Next-Generation Sequencing (NGS)

-

cDNA Synthesis

-

DNA Labeling and Probe Generation

-

Site-Directed Mutagenesis

Experimental Protocol: Standard PCR

This protocol details a typical PCR setup using a commercially available dNTP mix, which contains dATP as the trisodium salt.

Objective: To amplify a specific DNA target sequence.

Materials:

-

DNA Template (1 ng - 1 µg of genomic DNA)

-

Forward and Reverse Primers (10 µM stock)

-

Taq DNA Polymerase (5 U/µL)

-

10x PCR Buffer (containing MgCl₂)

-

dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP as trisodium salts, pH 7.5)

-

Nuclease-free water

Procedure:

-

Reaction Assembly: Assemble all reaction components on ice. Add the polymerase last to prevent premature amplification.[12]

-

Master Mix Preparation: For multiple reactions, prepare a master mix to ensure consistency. For a single 50 µL reaction, combine the following:

-

5 µL of 10x PCR Buffer

-

1 µL of 10 mM dNTP Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

0.5 µL of Taq DNA Polymerase

-

X µL of DNA Template

-

Nuclease-free water to a final volume of 50 µL

-

-

Thermocycling: Transfer the reaction tubes to a thermocycler preheated to the initial denaturation temperature.[12]

-

Initial Denaturation: 95°C for 2 minutes.

-

Cycling (30 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).

-

Extension: 72°C for 1 minute per kb of amplicon length.

-

-

Final Extension: 72°C for 5 minutes.

-

Hold: 4°C.

-

PCR Workflow Diagram

The following diagram illustrates the key stages of the Polymerase Chain Reaction.

Caption: The three core steps of a PCR cycle.

Drug Development and Advanced Applications

In drug development, dATP and its analogs are crucial for studying DNA replication and repair mechanisms. They are used as substrates in high-throughput screening assays to identify inhibitors of DNA polymerases, which are potential targets for antiviral and anticancer therapies. Modified versions of dATP, such as those with fluorescent or biotin (B1667282) labels, are employed in various diagnostic assays. The stability and purity of the dATP source are paramount in these sensitive applications, reinforcing the preference for high-quality, pH-controlled trisodium salt solutions.

Chemical Structure Visualization

The diagrams below show the chemical structures of dATP in its free acid form and its trisodium salt form, highlighting the key difference in the phosphate groups.

Caption: Chemical structures of dATP free acid and trisodium salt.

Note: The images are illustrative representations from PubChem.

Conclusion

For the vast majority of applications in molecular biology and drug discovery, dATP trisodium salt , supplied as a buffered, pH-neutral aqueous solution, is the superior choice. Its inherent pH stability, high solubility, and ease of use ensure optimal performance of pH-sensitive enzymes like DNA polymerases, leading to more reliable and reproducible experimental outcomes. The dATP free acid form is a viable alternative only in specialized situations where custom buffer formulation and manual pH adjustment are a deliberate and controlled part of the experimental design. Researchers should prioritize the use of the trisodium salt form to minimize experimental variability and maximize the fidelity of DNA synthesis.

References

- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 2. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]

- 3. Salt_Solutions [chem.purdue.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Datp | C10H16N5O12P3 | CID 15993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 8. zymoresearch.com [zymoresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Solubility and Bioavailability of Sodium Salt and Its Free Acid Solid Dispersions of Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneticeducation.co.in [geneticeducation.co.in]

- 12. neb.com [neb.com]

The Role of Deoxyadenosine Triphosphate (dATP) as a DNA Polymerase Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis, serving as a primary substrate for the vast family of DNA polymerases. Its correct selection and incorporation are paramount for maintaining genomic integrity during replication and repair. This technical guide delves into the core mechanisms of dATP utilization by DNA polymerases, presenting key kinetic data, experimental methodologies, and the critical regulatory pathways that control its availability.

The Catalytic Mechanism of dATP Incorporation

DNA polymerases catalyze the template-directed addition of deoxyribonucleoside monophosphates (dNMPs) to the 3'-hydroxyl end of a growing DNA primer strand.[1] The process for dATP, like other dNTPs, follows a highly conserved two-metal-ion mechanism.[1]

-

Binding: The polymerase-DNA binary complex first binds the incoming dATP. This binding event is facilitated by interactions between the triphosphate moiety and the "fingers" subdomain of the polymerase.[1][2]

-

Conformational Change: The correct Watson-Crick base pairing between the incoming dATP and the template thymine (B56734) triggers a significant conformational change, often described as an "open" to "closed" transition.[3] This "induced-fit" mechanism positions the substrates optimally within the active site.

-

Nucleotidyl Transfer: Two divalent metal ions, typically Mg²⁺, are coordinated by conserved acidic residues in the "palm" subdomain.[4] One metal ion activates the 3'-hydroxyl group of the primer, facilitating its nucleophilic attack on the α-phosphate of dATP.[5] The second metal ion helps to stabilize the triphosphate and the leaving pyrophosphate (PPi) group.[5]

-

PPi Release and Translocation: Following the formation of the phosphodiester bond, the polymerase releases the PPi. The enzyme then translocates along the DNA template, preparing for the next cycle of nucleotide incorporation.[1]

Quantitative Analysis: Kinetics of dATP Incorporation

The efficiency and fidelity of dATP incorporation are defined by key kinetic parameters. Pre-steady-state kinetic analysis is often employed to dissect the individual steps of the reaction, providing values for the nucleotide binding affinity (Kd) and the maximal rate of polymerization (kpol).

| DNA Polymerase | kpol (s⁻¹) | Kd,app for dATP (µM) | Fidelity (Error Frequency) | Reference |

| T7 DNA Polymerase E514Cou | 210 ± 15 | 15.5 ± 2 | High | [6] |

| Yeast DNA Polymerase δ | ~1.0 | 36 ± 5 (for dGTP) | 10⁻⁴ to 10⁻⁵ | [7][8] |

| Thermococcus sp. 9°N PolD | ~2.5 | ~1.7 | High | [9] |

| Human DNA Polymerase η | - | - | Low (vs O⁴MeT) | [10] |

Note: Kinetic parameters are highly dependent on the specific enzyme, DNA substrate, and experimental conditions. The value for Yeast Pol δ is for dGTP but provides a relevant comparison for a eukaryotic replicative polymerase.

Experimental Protocols

Accurate measurement of dATP incorporation kinetics is crucial for understanding polymerase function. Below are outlines for two fundamental experimental approaches.

This method measures the rate of the first nucleotide incorporation event, providing insight into kpol and Kd.

Objective: To determine the pre-steady-state kinetic parameters for dATP incorporation.

Methodology:

-

Complex Formation: Pre-incubate a purified, exonuclease-deficient DNA polymerase with a fluorescently or radioactively labeled primer/template DNA duplex in a reaction buffer. This forms the binary E•DNA complex.

-

Initiation: Rapidly mix the E•DNA complex with a solution containing varying concentrations of dATP and the required metal cofactor (e.g., Mg²⁺) in a quench-flow apparatus.[6][7] This initiates the reaction.

-

Quenching: After very short time intervals (milliseconds to seconds), the reaction is stopped (quenched) by adding a strong denaturant, such as EDTA or acid.[11]

-

Analysis: The reaction products (extended primer) are separated from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).[12][13]

-

Quantification: The amount of product formed at each time point is quantified using a phosphorimager or fluorescence scanner.

-

Data Fitting: The product concentration is plotted against time. The resulting data for each dATP concentration are fitted to a burst equation to determine the observed rate (kobs). A subsequent plot of kobs versus dATP concentration is fitted to a hyperbolic equation to yield kpol and Kd.[6][7]

This assay assesses the ability of a polymerase to discriminate against incorrect nucleotide incorporation.

Objective: To measure the fidelity of dATP incorporation opposite a non-cognate template base.

Methodology:

-

Reaction Setup: Prepare four parallel primer extension reactions. Each reaction contains the polymerase, a labeled primer/template duplex, and a mixture of three of the four dNTPs. Each of the four reactions is missing a different dNTP (e.g., -dATP, -dCTP, -dGTP, -dTTP).[14] A control reaction contains all four dNTPs.

-

Incubation: Incubate the reactions for a defined period at the optimal temperature for the polymerase.

-

Termination: Stop the reactions by adding a loading buffer containing a denaturant and a tracking dye.

-

Gel Electrophoresis: Separate the reaction products on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA bands using autoradiography or fluorescence imaging. The pattern of bands reveals where the polymerase stalled due to the absence of the correct dNTP. Misincorporation is indicated by the appearance of products that have been extended past the point where the missing nucleotide was required.[14]

Cellular Regulation of dATP Pools

The intracellular concentration of dATP is tightly regulated to meet the demands of DNA replication and repair while preventing the mutagenic effects of nucleotide pool imbalances. The primary enzyme responsible for this regulation is ribonucleotide reductase (RNR).[15]

RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the rate-limiting step in dNTP synthesis.[15] The activity of RNR is controlled by a sophisticated allosteric mechanism.[16]

-

Overall Activity Site: ATP binding to this site activates the enzyme, while dATP binding strongly inhibits it. This creates a crucial negative feedback loop, preventing the overproduction of deoxynucleotides.[15][17]

-

Substrate Specificity Site: Binding of different nucleotide effectors (ATP, dATP, dGTP, TTP) to this site modulates the enzyme's substrate preference, ensuring a balanced supply of all four dNTPs.

In human RNR, dATP binding promotes the formation of a stable, inactive hexameric ring structure (α₆). This oligomerization prevents the catalytic subunit (α) from accessing the radical-generating subunit (β), effectively shutting down enzyme activity.[18][19][20][21] Imbalances, such as constitutively high dNTP concentrations, can lead to cell cycle arrest and inhibition of the DNA damage checkpoint.[15][17]

dATP Analogs in Drug Development

The essential role of dATP in DNA synthesis makes the replication machinery a prime target for therapeutic intervention. Nucleoside analogs that mimic dATP are a cornerstone of antiviral and anticancer chemotherapy. These compounds, once triphosphorylated within the cell, can act as either competitive inhibitors of DNA polymerase or as chain terminators upon incorporation into the growing DNA strand, halting replication. The development of novel dATP analogs remains an active area of research for creating more selective and potent therapeutic agents.[22]

References

- 1. mdpi.com [mdpi.com]

- 2. byjus.com [byjus.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Structural Comparison of DNA Polymerase Architecture Suggest a Nucleotide Gateway to the Polymerase Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 34.237.233.138 [34.237.233.138]

- 12. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 17. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer [dspace.mit.edu]

- 22. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

An In-depth Technical Guide to Deoxyadenosine Triphosphate (dATP) in the Context of dNTPs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP) is one of the four canonical deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA synthesis and repair.[1][2] The precise regulation of intracellular dATP levels, in concert with the other dNTPs (dCTP, dGTP, and dTTP), is paramount for maintaining genomic integrity.[3][4] Imbalances in the dNTP pool, including fluctuations in dATP concentration, can lead to increased mutation rates, replication stress, and have been implicated in the pathogenesis of various diseases, including cancer.[3][5] This technical guide provides a comprehensive overview of the core biochemistry of dATP, its role in cellular processes, and detailed methodologies for its study. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding of dATP's multifaceted role in cellular biology and its potential as a therapeutic target.

Core Concepts: Structure and Function of dATP

Deoxyadenosine triphosphate is a purine (B94841) nucleotide comprised of three key components: the nitrogenous base adenine (B156593), a deoxyribose sugar, and a triphosphate group attached to the 5' carbon of the sugar.[6][7] The absence of a hydroxyl group at the 2' position of the deoxyribose sugar is the primary structural feature that distinguishes dATP from its ribonucleotide counterpart, adenosine (B11128) triphosphate (ATP).[8][9] While ATP primarily functions as the universal energy currency of the cell, dATP's principal role is to serve as a substrate for DNA polymerases during replication and repair.[6][9]

During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming dATP molecule, releasing pyrophosphate.[6][10] This process is energetically driven by the hydrolysis of the high-energy phosphate (B84403) bonds in dATP.[1] The adenine base of dATP specifically forms two hydrogen bonds with thymine (B56734) (T) on the template strand, ensuring the fidelity of DNA replication.[1]

Quantitative Data on dNTP Pools

The intracellular concentrations of dNTPs are tightly regulated and fluctuate throughout the cell cycle, with a significant increase observed during the S phase to meet the demands of DNA replication.[11][12] Imbalances in these pools can have profound biological consequences. The following tables summarize key quantitative data related to dNTP concentrations and enzyme kinetics.

Table 1: Intracellular dNTP Concentrations in Various Cell Lines

| Cell Line | dATP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference |

| MV4-11 (Leukemia) | 1-10 | 1-5 | dGTP/ATP composite | 4-18 | [10] |

| K562 (Leukemia) | 1-10 | 1-5 | dGTP/ATP composite | 4-18 | [10] |

| Asynchronously growing yeast | 66 | 48 | 29 | 131 | [12] |

Table 2: Kinetic Parameters Related to dATP

| Enzyme | Substrate/Inhibitor | Parameter | Value | Cell/System | Reference |

| Ribonucleotide Reductase | NSC73735 (inhibitor) | IC50 | < [E] (100% inhibition at 10 nM) | In vitro | [4] |

| Ribonucleotide Reductase | Hydroxyurea (inhibitor) | IC50 | 63.6 µM ± 0.007 | In vitro | [4] |

| DNA Polymerase IV (E. coli) | dNTPs | Binding Affinity | ~10-fold lower than other E. coli polymerases | E. coli | [13] |

| DNA Polymerase IV (E. coli) with β clamp | dNTPs | Binding Affinity | Significantly increased | E. coli | [13] |

dATP in Cellular Metabolism and Signaling

The maintenance of balanced dNTP pools is a critical aspect of cellular homeostasis. The enzyme ribonucleotide reductase (RNR) plays a central role in this process by catalyzing the rate-limiting step in the de novo synthesis of dNTPs from their corresponding ribonucleoside diphosphates.[5][14]

Allosteric Regulation of Ribonucleotide Reductase

dATP is a key allosteric inhibitor of RNR.[4][14] High concentrations of dATP bind to the allosteric activity site of the large subunit of RNR, inducing a conformational change that inhibits the enzyme's overall activity.[4] This negative feedback mechanism is crucial for preventing the overproduction of dNTPs, which can be mutagenic.[3] Conversely, ATP acts as a positive allosteric effector, activating RNR.[4]

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - IE [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Dynamics of the dATP pool in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An improved method for the quantitative determination of deoxyribonucleoside triphosphates in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Increased dNTP binding affinity reveals a nonprocessive role for Escherichia coli beta clamp with DNA polymerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

The Pivotal Role of Deoxyadenosine Triphosphate (dATP) in Cellular Homeostasis and Disease

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP), a fundamental building block of DNA, plays a multifaceted and critical role within the cell that extends far beyond its canonical function in DNA synthesis. As one of the four deoxyribonucleoside triphosphates (dNTPs), dATP is essential for the faithful replication and repair of the genome. However, the intracellular concentration of dATP is meticulously regulated, as fluctuations in its levels have profound consequences for cellular health, influencing processes ranging from cell cycle progression and signal transduction to programmed cell death. Imbalances in dATP pools are implicated in the pathogenesis of severe combined immunodeficiency (SCID) and are increasingly recognized as a key factor in cancer biology and a target for therapeutic intervention. This technical guide provides an in-depth exploration of the biological roles of dATP, presenting quantitative data, detailed experimental protocols, and visual representations of key cellular pathways to serve as a comprehensive resource for researchers in the life sciences and drug development.

Core Functions of dATP in Cellular Processes

A Fundamental Substrate for DNA Synthesis and Repair

Deoxyadenosine triphosphate is an indispensable precursor for the synthesis of DNA. During DNA replication, DNA polymerases incorporate dATP into the nascent DNA strand opposite to thymine (B56734) residues on the template strand, forming a crucial component of the genetic code.[1] The fidelity of this process is paramount to maintaining genome stability. Beyond replication, dATP is also a necessary substrate for various DNA repair mechanisms that correct DNA damage, thereby preventing mutations that can lead to diseases such as cancer.[1]

Allosteric Regulation of Ribonucleotide Reductase

The intracellular concentration of dNTPs is tightly controlled, primarily through the allosteric regulation of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). dATP plays a crucial role in this feedback mechanism. High levels of dATP bind to the activity site (a-site) of RNR, leading to the enzyme's inhibition and a subsequent decrease in the overall production of dNTPs.[2] This feedback inhibition is a critical mechanism to prevent the accumulation of excess dNTPs, which can be mutagenic.[3]

A Key Initiator of Apoptosis

In the intrinsic pathway of apoptosis, dATP is a critical cofactor for the formation of the apoptosome, a multi-protein complex that initiates the caspase cascade leading to programmed cell death. In response to apoptotic stimuli, cytochrome c is released from the mitochondria and binds to the apoptotic protease-activating factor 1 (Apaf-1). This binding event, in the presence of dATP, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric wheel-like structure. This complex then recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3, culminating in the execution of apoptosis.[4]

Quantitative Data on dATP

The intracellular concentration of dATP is dynamically regulated and varies depending on the cell type, stage of the cell cycle, and the presence of external stimuli or disease states.

| Parameter | Cell Type/Condition | Value | Reference(s) |

| Intracellular dATP Concentration | |||

| Actively dividing cells | 10 - 100 µM | [5] | |

| Quiescent (G0/G1) cells | ~14% of actively dividing cells | [6] | |

| Cancer cell lines | Generally elevated vs. normal cells | [5][7] | |

| S. cerevisiae (WT) | 66 pmol per 10^8 cells | [8] | |

| Effect of Chemotherapy | |||

| 5-Fluorouracil, Methotrexate | Reduction in dATP levels | [5] | |

| Vincristine | Expansion of dATP levels | [5] | |

| Enzyme Kinetics | |||

| Ki for Ribonucleotide Reductase (RNR) | Human RNR isoforms | Varies, potent inhibitor | [2][3] |

| Binding Affinity to Apaf-1 | Human Apaf-1 | High affinity, crucial for apoptosome formation | [4] |

| Km of DNA Polymerase for dATP | Various DNA polymerases | Micromolar range, enzyme-dependent | [9] |

Experimental Protocols

Measurement of Intracellular dATP Pools by HPLC-MS/MS

This protocol provides a method for the sensitive and direct quantification of intracellular dNTPs, including dATP, from cell or tissue samples.

Materials:

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium hydroxide (B78521)

-

Acetonitrile (HPLC grade)

-

Porous graphitic carbon chromatography column

-

HPLC-MS/MS system

Procedure:

-

Nucleotide Extraction:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Add equal volumes of ice-cold methanol and water to the sample.

-

Homogenize or lyse the cells.

-

Centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the nucleotides.

-

-

HPLC-MS/MS Analysis:

-

Inject the supernatant onto a porous graphitic carbon chromatography column.

-

Use an elution gradient of ammonium acetate in water and ammonium hydroxide in acetonitrile.

-

Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for dATP.

-

Quantify the amount of dATP by comparing the peak area to a standard curve of known dATP concentrations.

-

In Vitro DNA Polymerase Activity Assay

This protocol measures the activity of a DNA polymerase using dATP as a substrate.

Materials:

-

Purified DNA polymerase

-

Single-stranded DNA template with a primer annealed

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT)

-

dATP, dCTP, dGTP, dTTP (unlabeled)

-

Radiolabeled dATP (e.g., [α-³²P]dATP) or a fluorescently labeled dNTP analog

-

Stop solution (e.g., EDTA)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, DNA template-primer, and all four dNTPs (with one being labeled).

-

Initiate the reaction by adding the DNA polymerase.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the specific DNA polymerase.

-

-

Termination:

-

Stop the reaction by adding the stop solution.

-

-

Quantification:

-

Spot the reaction mixture onto a filter paper and wash to remove unincorporated nucleotides.

-

Measure the amount of incorporated labeled dATP using a scintillation counter or fluorescence reader.

-

Calculate the polymerase activity based on the amount of incorporated nucleotide over time.

-

dATP-Dependent In Vitro Apoptosis Assay

This protocol demonstrates the induction of apoptosis in a cell-free system through the addition of dATP and cytochrome c.

Materials:

-

Cytosolic extract from a suitable cell line (e.g., HeLa or Jurkat)

-

Purified cytochrome c

-

dATP solution

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Fluorometer

Procedure:

-

Preparation of Cytosolic Extract:

-

Harvest cells and wash with ice-cold buffer.

-

Lyse the cells using a gentle method (e.g., Dounce homogenization) to keep mitochondria intact.

-

Centrifuge to pellet nuclei and mitochondria. The supernatant is the cytosolic extract.

-

-

Apoptosome Formation and Caspase Activation:

-

Incubate the cytosolic extract with cytochrome c and dATP at 37°C to allow for apoptosome formation and caspase-9 activation.

-

-

Measurement of Caspase-3 Activity:

-

Add the fluorogenic caspase-3 substrate to the reaction mixture.

-

Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the caspase-3 activity.

-

Signaling Pathways and Experimental Workflows

The Apoptosome Pathway

The formation of the apoptosome is a key signaling event in the intrinsic pathway of apoptosis, with dATP acting as a crucial cofactor.

Caption: dATP-dependent formation of the apoptosome and activation of the caspase cascade.

DNA Damage Response Pathway

Imbalances in the dNTP pool, which can be caused by an excess of dATP, can lead to replication stress and the activation of the DNA damage response (DDR) pathway, primarily through the ATR and ATM kinases.

Caption: Activation of the DNA damage response by dNTP pool imbalance.

Experimental Workflow for Studying dATP-Induced Apoptosis

This workflow outlines the key steps to investigate the role of dATP in inducing apoptosis in a cellular context.

Caption: Workflow for investigating dATP-mediated apoptosis.

Conclusion

Deoxyadenosine triphosphate is a molecule of profound importance in cellular biology. While its role as a DNA precursor is well-established, its functions as a critical allosteric regulator and a key signaling molecule in apoptosis highlight its central position in maintaining cellular homeostasis. The tight regulation of dATP levels is essential for normal cellular function, and its dysregulation is a hallmark of several diseases, including immunodeficiencies and cancer. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a valuable resource for researchers seeking to further unravel the complexities of dATP metabolism and its implications for human health and disease, and to develop novel therapeutic strategies targeting these pathways.

References

- 1. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dynamic-biosensors.com [dynamic-biosensors.com]

An In-depth Technical Guide on the Core Mechanism of Action of dATP in DNA Replication

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine (B7792050) triphosphate (dATP) is a cornerstone of molecular biology, serving a dual role in DNA replication. Primarily, it is one of the four deoxyribonucleoside triphosphates (dNTPs) that function as the fundamental building blocks for DNA polymerases during the synthesis of new DNA strands.[1][2] Beyond this essential substrate role, dATP also acts as a critical allosteric regulator, modulating the activity of key enzymes involved in nucleotide metabolism. An imbalance in cellular dATP pools can lead to catastrophic consequences, including immunodeficiency and increased genomic instability. This guide provides a comprehensive overview of dATP's mechanism of action, detailing its function as both a substrate and a regulator, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core pathways involved.

dATP as a Substrate in DNA Elongation

The central role of dATP in DNA replication is to serve as a precursor for the incorporation of deoxyadenosine monophosphate into a growing DNA chain.[1][2] This process is catalyzed by DNA polymerase and is fundamental to the accurate transmission of genetic information.[1]

The Mechanism of Incorporation

During replication, the DNA double helix is unwound by helicase, creating a replication fork with two template strands.[3][4] A DNA polymerase enzyme binds to a primer-template junction and catalyzes the addition of dNTPs.[5][6] The selection of the incoming nucleotide is dictated by Watson-Crick base pairing with the template strand; dATP is specifically selected to pair with a thymine (B56734) (T) residue on the template.[1][4]

The catalytic mechanism involves a nucleophilic attack by the 3'-hydroxyl group of the primer strand on the α-phosphate of the incoming dATP.[2][7] This reaction forms a phosphodiester bond and releases a pyrophosphate (PPi) molecule.[2] The hydrolysis of this pyrophosphate provides the thermodynamic driving force for the polymerization reaction.[2][7]

Kinetic Parameters of dATP Incorporation

The efficiency and fidelity of dATP incorporation are governed by the kinetic parameters of the specific DNA polymerase. These parameters, the Michaelis constant (Km) and the catalytic rate (kcat), can be influenced by various factors, including the polymerase type and the local DNA sequence context. While specific values vary widely, representative data highlight the general principles.

| Parameter | Polymerase Type | Typical Value Range (µM) | Reference |

| Km for dATP | Archaeal Proofreading Polymerases (e.g., Pfu) | 16 - 57 | [8] |

| Km for dATP | Eubacterial Polymerases (e.g., Taq) | 16 - 24 | [8] |

| Kd for dATP | Human DNA Polymerase λ (correct incorporation) | ~0.82 | [9] |

| Kd for dATP | Human DNA Polymerase λ (misincorporation) | Varies significantly with gap size | [9] |

Table 1: Representative kinetic parameters for dATP as a substrate for various DNA polymerases. Km reflects the substrate concentration at half-maximal velocity, while Kd represents the dissociation constant.

dATP as an Allosteric Regulator

Beyond its role as a building block, dATP is a potent allosteric effector, primarily regulating the enzyme ribonucleotide reductase (RNR). RNR is the rate-limiting enzyme in the de novo synthesis of all four dNTPs, making its regulation critical for maintaining balanced dNTP pools for high-fidelity DNA replication.[10][11]

Allosteric Inhibition of Ribonucleotide Reductase (RNR)

RNR activity is controlled by two allosteric sites: a specificity site that determines which ribonucleotide substrate is reduced, and an overall activity site. ATP binding to the activity site activates the enzyme, while dATP binding strongly inhibits it.[12][13]